

# Androsterone acetate CAS number and molecular weight

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## Compound of Interest

Compound Name: Androsterone acetate

Cat. No.: B072467

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## An In-depth Technical Guide to Androsterone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Androsterone Acetate**, including its chemical properties, biological significance, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of endocrinology, neuroscience, and pharmaceutical development.

## Core Chemical and Physical Properties

**Androsterone acetate** is the acetate ester of androsterone, an endogenous steroid hormone.

[1] Key identifying information and physicochemical properties are summarized below.

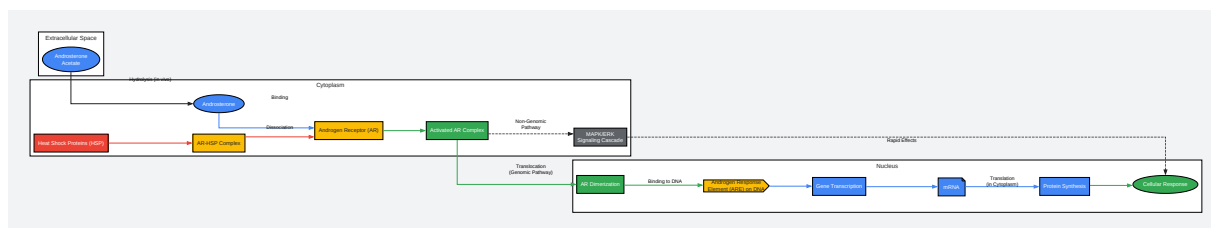
Property	Value	Reference(s)
CAS Number	1164-95-0	[2]
Molecular Formula	C <sub>21</sub> H <sub>32</sub> O <sub>3</sub>	[2]
Molecular Weight	332.48 g/mol	[3]
IUPAC Name	[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate	[2]
Synonyms	3α-Acetoxy-5α-androstan-17-one, 5α-Androstan-3α-ol-17-one acetate	[3]
Melting Point	102-106 °C	
Boiling Point	424.6 °C at 760 mmHg	
Solubility	Soluble in DMSO, chloroform, dichloromethane; slightly soluble in ethanol.	

## Biological Significance and Mechanism of Action

Androsterone is a metabolite of testosterone and dihydrotestosterone (DHT) and is considered a weak androgen, with approximately one-seventh the androgenic potency of testosterone.[1] Its biological functions are multifaceted, extending beyond simple androgenic action.

- **Neurosteroid Activity:** Androsterone is recognized as an inhibitory androstane neurosteroid. It acts as a positive allosteric modulator of the GABA-A receptor, which contributes to its anticonvulsant effects.[1]
- **Androgenic Signaling:** As an androgen, **androsterone acetate** can bind to and activate the androgen receptor (AR). This interaction can trigger both classical genomic and rapid non-genomic signaling pathways.[4][5]

The binding of an androgen, such as androsterone, to the androgen receptor initiates a cascade of cellular events. The canonical pathway involves the translocation of the ligand-receptor complex to the nucleus, where it modulates gene transcription. Non-genomic pathways can also be activated, leading to more rapid cellular responses.



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Caption: Androgen receptor signaling cascade.

## Experimental Protocols

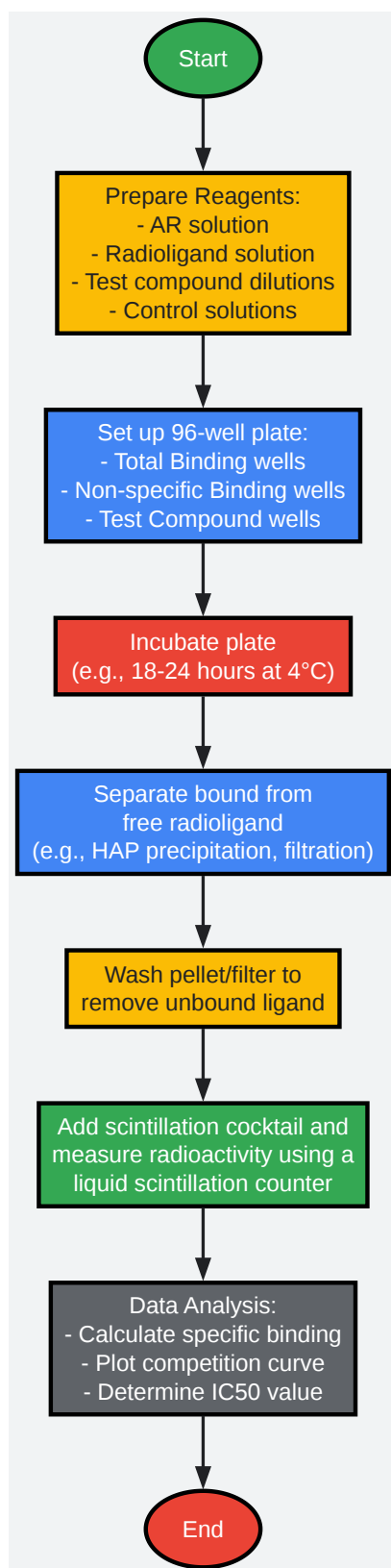
This protocol outlines a method to determine the binding affinity of a test compound, such as **androsterone acetate**, to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled androgen for binding to the AR.[\[6\]](#)

Materials:

- Rat prostate cytosol (as a source of AR) or recombinant human AR[\[7\]](#)[\[8\]](#)
- Radiolabeled ligand (e.g., [<sup>3</sup>H]-R1881 or [<sup>3</sup>H]-Mibolerone)[\[6\]](#)[\[7\]](#)
- Unlabeled R1881 (for standard curve)
- Test compound (**Androsterone Acetate**)
- Assay buffer
- Wash buffer
- Scintillation cocktail
- 96-well plates

Workflow Diagram:



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Caption: Workflow for an AR competitive binding assay.

**Data Analysis:** The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the  $IC_{50}$  value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

GC-MS is a powerful technique for the identification and quantification of steroids in biological samples.

**Sample Preparation:**

- **Extraction:** Steroids are extracted from the biological matrix (e.g., serum, urine) using liquid-liquid extraction or solid-phase extraction.[\[9\]](#)
- **Hydrolysis:** If analyzing conjugated steroids, enzymatic hydrolysis is performed.
- **Derivatization:** To improve volatility and thermal stability for GC analysis, steroids are often derivatized (e.g., silylation).[\[10\]](#)

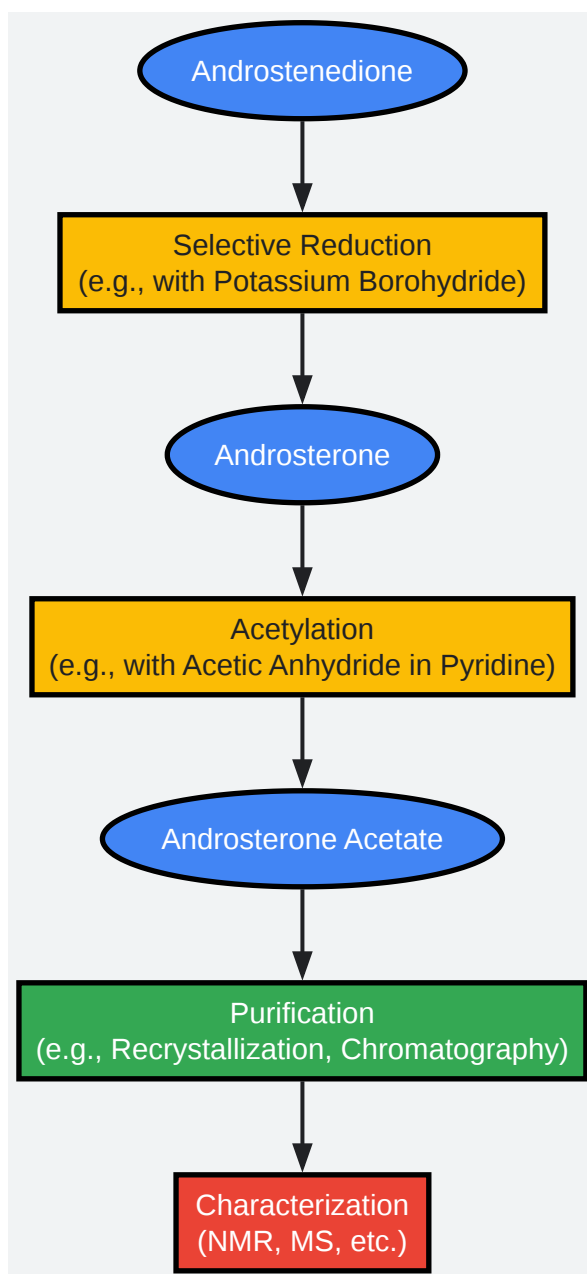
**GC-MS Parameters (Example):**

Parameter	Example Setting	Reference(s)
GC Column	DB-17HT capillary column (15m x 0.25mm ID, 0.15 µm film thickness)	[11]
Carrier Gas	Helium at a constant flow rate (e.g., 1.0 ml/min)	[11]
Injector	Splitless mode, 280 °C	[12][13]
Oven Program	Initial temp 90°C, hold 1.5 min, ramp to 190°C at 120°C/min, then to 277°C at 15°C/min, and finally to 330°C at 7°C/min, hold for 6 min.	[11]
MS Detector	Electron ionization (EI) source, scan mode (e.g., m/z 75-700)	[13]
Ion Source Temp.	230 °C	[13]
Quadrupole Temp.	150 °C	[13]

Data Interpretation: The identification of **androsterone acetate** is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard analyzed under the same conditions.[10]

## Synthesis

**Androsterone acetate** can be synthesized from various steroid precursors. A common route involves the acetylation of androsterone. Another approach is the reduction of androstenedione followed by acetylation. For example, androstenedione can be reduced to testosterone, which can then be further processed.[14] A multi-step synthesis of related compounds often starts from dehydroepiandrosterone (DHEA).[15]



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Caption: General synthesis workflow for **androsterone acetate**.

## Safety and Handling

**Androsterone acetate** is suspected of causing cancer (GHS classification: Carc. 2).[2]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.



## Conclusion

**Androsterone acetate**, as a derivative of the endogenous neurosteroid and weak androgen androsterone, is a compound of interest for research into androgen receptor signaling and neuroendocrine function. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate its properties and potential applications.

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